1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
Overview
Description
1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is an organic compound with the molecular formula C26H27N3O2 . It is also known as Photorome I . This compound is used as a spirooxazine dye in molecular electronics .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] core, which is substituted with a morpholino group and three methyl groups . The InChI code for this compound is 1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3 .Chemical Reactions Analysis
This compound exhibits photochromic and piezochromic properties in the pure microcrystalline solid phase . It also exhibits acidichromism when kept in contact with an acid . Electrochromic properties of this compound have also been studied, which result from its ionization and the formation of intermediate products .Physical And Chemical Properties Analysis
This compound has a molecular weight of 413.52 . It is a solid at room temperature . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 652.7±55.0 °C at 760 mmHg, and a flash point of 348.5±31.5 °C . It has a molar refractivity of 121.3±0.5 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Photochromic and Electrochromic Properties
1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] demonstrates significant photochromic and electrochromic properties. These properties are evident in the compound's ionization and formation of intermediate products, leading to positive solvatochromism in absorption spectra and an increased rate constant for thermobleaching with solvent polarity (Kozlovskaya et al., 1994).
Synthesis and Spectral Properties
The compound has been synthesized along with other derivatives containing the naphthalene ring. The photochromic properties of these compounds exhibit a red shift in absorption peak with increased solution polarity. Electron-donor groups in the 6'-position cause a blue shift in maximum absorption wavelength (Yin, 2013).
Structural Features and NMR Study
The unique structural features of 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] derivatives have been analyzed using NMR spectral data. This research provides insights into the compound's photochromic spiroindolinonaphthoxazine derivatives (Kakishita et al., 1992).
Photochromic Behavior Analysis
Studies on the photochromic behavior of this compound and similar derivatives have been conducted using nanosecond laser photolysis. This research sheds light on the varying photochromic behaviors due to different connective positions of substituent groups (Fan et al., 2000).
Application in Homogeneous Phase Photochromic Performance
The compound has been used in the synthesis of homogeneous phase nitrocellulose membrane grafting spirooxazine moieties. This research highlights the significant improvement in thermal color decay stability and reversible photochromic behavior in these applications (Sun et al., 2020).
Colorimetric Detection in Drinking Water
A derivative of this compound has been investigated for rapid colorimetric detection of ferric ions in drinking water, demonstrating its potential in environmental monitoring and water quality assessment (Pattaweepaiboon et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1',3',3'-trimethyl-6-morpholin-4-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVMVBBKHCPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCOCC6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115878 | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] | |
CAS RN |
114747-48-7 | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114747-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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